molecular formula C7H6Cl3N B1593980 2,4,6-Trichloro-3-methylaniline CAS No. 5400-76-0

2,4,6-Trichloro-3-methylaniline

Cat. No. B1593980
CAS RN: 5400-76-0
M. Wt: 210.5 g/mol
InChI Key: ZPDXEMXEUWPXSP-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-3-methylaniline (TCMA) is an aromatic amine and a member of the chloroanilines family. It is a colorless, crystalline solid with an odor similar to that of phenol. TCMA is used in a variety of applications including as an intermediate in the production of dyes, pharmaceuticals, and other organic compounds. It is also used as a reagent in chemical synthesis and as a corrosion inhibitor in metal plating.

Scientific Research Applications

Drug Development

2,4,6-Trichloro-3-methylaniline: is utilized in the synthesis of s-Triazine, which is a versatile scaffold in drug development. The compound’s ability to undergo sequential nucleophilic substitution reactions is particularly valuable. This property allows for controlled organic synthesis, which is crucial in creating specific drug molecules with desired biological activities .

Material Science

In material science, 2,4,6-Trichloro-3-methylaniline serves as a precursor in the formation of covalent triazine-based frameworks (CTFs). These frameworks are noted for their stability and porosity, making them suitable for applications such as gas storage and separation, catalysis, and photovoltaic light harvesting .

Photocatalysis

The synthesized CTFs from 2,4,6-Trichloro-3-methylaniline exhibit photocatalytic water splitting activity. This application is significant in the field of renewable energy, where the material can be used to generate hydrogen fuel from water using sunlight .

Fluorescence Imaging

A unique application of CTFs derived from 2,4,6-Trichloro-3-methylaniline is in fluorescence imaging. Some CTFs show two-photon fluorescence, which is useful in advanced imaging techniques for biological and medical research .

Bioconjugation

The compound’s reactivity profile is exploited in bioconjugation chemistry. It allows for the selective attachment of various functional groups to biomolecules, which is essential in the development of targeted drug delivery systems and diagnostic tools .

Organic Synthesis

2,4,6-Trichloro-3-methylaniline: is involved in the mechanochemical synthesis of amides and dipeptides. This method is advantageous for its rapid and efficient production of peptides without the need for solvents, which is beneficial for both environmental and economic reasons .

Analytical Chemistry

In analytical chemistry, 2,4,6-Trichloro-3-methylaniline is used in the preparation of chromatographic materials. These materials are crucial for the separation and analysis of complex mixtures in research and industry .

Environmental Applications

Lastly, the compound’s role in the synthesis of polymers and frameworks that can capture and store gases has implications for environmental applications. It can contribute to the reduction of greenhouse gases and aid in air purification processes .

properties

IUPAC Name

2,4,6-trichloro-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl3N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDXEMXEUWPXSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1Cl)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70278870
Record name 2,4,6-Trichloro-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichloro-3-methylaniline

CAS RN

5400-76-0
Record name 2,4,6-Trichloro-3-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5400-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 10381
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005400760
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Record name 5400-76-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10381
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6-Trichloro-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ZJ Guo, H Miyoshi, K Nagatani, T Komyoji… - The Journal of …, 1991 - ACS Publications
The acid dissociation constants of a number of diphenyl-and phenylpyridylamines bearing multiple elec-tron-withdrawing substituents were measured in 1: 1 ethanol/water. The …
Number of citations: 13 pubs.acs.org
W Ai, Y Lu - PESTICIDES-SHENYANG-, 2008
Number of citations: 0

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